N,O-Diacetyl-L-tyrosine ethyl ester

Description

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a modified aromatic amino acid derivative with an acetyl group on the amino terminus and an ethyl ester on the carboxyl group. Its molecular formula is C₁₃H₁₇NO₄·H₂O (monohydrate; MW = 269.30 g/mol) . ATEE is widely used in spectroscopy studies due to its distinct ultraviolet (UV) absorbance properties, particularly for probing solvent interactions and thermal stability . It also serves as a ligand in biochemical assays, highlighting its role in studying protein-ligand interactions .

Properties

CAS No. |

14321-12-1 |

|---|---|

Molecular Formula |

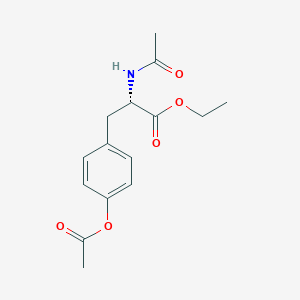

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoate |

InChI |

InChI=1S/C15H19NO5/c1-4-20-15(19)14(16-10(2)17)9-12-5-7-13(8-6-12)21-11(3)18/h5-8,14H,4,9H2,1-3H3,(H,16,17)/t14-/m0/s1 |

InChI Key |

WLMFMRPUVBCJKR-AWEZNQCLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C)NC(=O)C |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OC(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Diacetyl-L-tyrosine ethyl ester typically involves the following steps:

Acetylation: L-tyrosine is first acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of N,O-diacetyl-L-tyrosine.

Esterification: The N,O-diacetyl-L-tyrosine is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,O-Diacetyl-L-tyrosine ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N,O-diacetyl-L-tyrosine and ethanol.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Substitution: The acetyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

Hydrolysis: N,O-diacetyl-L-tyrosine and ethanol.

Oxidation: Quinone derivatives.

Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

N,O-Diacetyl-L-tyrosine ethyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential prodrug for L-tyrosine.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross cell membranes more easily than L-tyrosine.

Mechanism of Action

The mechanism of action of N,O-Diacetyl-L-tyrosine ethyl ester involves its hydrolysis to release L-tyrosine, which can then participate in various metabolic pathways. The acetylation and esterification enhance its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it is hydrolyzed by esterases to release the active L-tyrosine, which can then exert its biological effects .

Comparison with Similar Compounds

N-Acetyl-L-Phenylalanine Ethyl Ester and N-Acetyl-L-Tryptophan Ethyl Ester

Key differences include:

The phenolic -OH group in ATEE enables hydrogen bonding, leading to greater solvent-dependent spectral shifts compared to phenylalanine derivatives .

Comparison with Substituent Variants

O-Methyl and O-Nitro Derivatives

Substituents on the tyrosine aromatic ring significantly alter physicochemical properties:

Key Findings :

- O-Methylation (e.g., in ) reduces hydrogen-bonding capacity, making derivatives more suitable for hydrophobic environments.

- Nitro groups introduce redshifted absorbance peaks, useful in photochemical studies .

Ester Group Variations: Ethyl vs. Methyl Esters

Ethyl esters generally exhibit slower hydrolysis than methyl esters, enhancing stability in aqueous buffers . ATEE’s ethyl group balances solubility and stability for biochemical assays .

Physicochemical Properties

Temperature and Solvent Effects

- Temperature Dependence: ATEE shows linear absorbance peak shifts (0–100°C), unlike phenylalanine derivatives, which exhibit non-linear behavior .

- Solvent Interactions: In water-ethylene glycol mixtures, ATEE’s peaks shift proportionally to solvent dielectric constant, highlighting its polarity . Methanol and acetonitrile cause larger deviations due to disrupted hydrogen bonds .

pH Sensitivity

ATEE’s absorbance at 275 nm varies with pH (3–8), with maximal intensity near neutral pH . This contrasts with O-methyl derivatives, which show minimal pH-dependent changes .

Biological Activity

N,O-Diacetyl-L-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine, modified to enhance its biological activity. This compound is of interest due to its potential applications in pharmacology and biochemistry, particularly in the fields of antioxidant activity, enzyme interactions, and its role as a substrate in various biochemical processes.

Chemical Structure and Properties

This compound features two acetyl groups attached to the nitrogen and oxygen of the tyrosine molecule, along with an ethyl ester group. This modification influences its solubility, stability, and interaction with biological systems.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity due to the presence of phenolic moieties. Phenolic compounds are known to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives of L-tyrosine possess strong radical scavenging abilities, which are crucial for preventing neurodegenerative diseases .

2. Enzyme Substrate

This compound serves as a substrate for various enzymes, including proteases and esterases. The acetylation enhances the reactivity of the compound, making it suitable for enzymatic reactions. For example, it has been used in studies investigating the kinetics of proteolytic enzymes where it acts as a model substrate .

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. The structural modifications allow for enhanced interaction with microbial membranes, leading to increased efficacy compared to unmodified L-tyrosine derivatives .

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of this compound against traditional antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable or superior radical scavenging activity in vitro, suggesting its potential use in formulations aimed at mitigating oxidative damage .

Case Study 2: Enzymatic Activity

In a study assessing the substrate specificity of serine proteases, this compound was found to be hydrolyzed efficiently by trypsin and chymotrypsin. The kinetic parameters indicated a high turnover number (k_cat), demonstrating its effectiveness as a substrate in proteolytic reactions .

Data Tables

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals more effectively than non-acetylated L-tyrosine due to decreased O–H bond dissociation enthalpy .

- Enzymatic Interactions : Its structural modifications enhance binding affinity with proteolytic enzymes, which can be exploited for drug delivery systems .

- Potential Therapeutic Applications : The dual action as an antioxidant and enzyme substrate positions this compound as a candidate for therapeutic applications in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.